molecular formula C8H8Cl2N2 B2889523 3-(Chloromethyl)-2H-indazole;hydrochloride CAS No. 117882-35-6

3-(Chloromethyl)-2H-indazole;hydrochloride

Cat. No.: B2889523
CAS No.: 117882-35-6
M. Wt: 203.07
InChI Key: FHAYPJVAOHSEOF-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes the compound’s appearance (color, state of matter), smell, and taste if applicable .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the raw materials used, the conditions under which the reaction takes place (temperature, pressure, catalysts, etc.), and the steps involved in the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions under which these reactions occur are all part of this analysis .


Physical and Chemical Properties Analysis

Physical properties include color, density, melting point, boiling point, and solubility. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Chemical Synthesis and Structural Motifs

3-(Chloromethyl)-2H-indazole;hydrochloride and its derivatives are pivotal in the synthesis of complex organic molecules due to their unique reactivity and structural motifs. For instance, the C-3 arylation of indazoles, a significant challenge due to the poor reactivity of the C-3 position, has been overcome by a practical Pd(II)/Phen catalyst, demonstrating the robustness of this protocol through the synthesis of heterocycles related to pesticides and drug molecules (Ye et al., 2013). Furthermore, indazole derivatives are synthesized through reactions with functionalized aryldiazonium tetrafluoroborates, providing polyfunctional indazoles and facilitating the preparation of polycyclic aromatics and new heterocyclic azo compounds (Haag et al., 2009).

Pharmaceutical Applications

Indazoles, including this compound, are prominent in the pharmaceutical field due to their efficacy against neurological disorders such as Parkinson's and Alzheimer's disease. They inhibit various signaling pathways and enzyme activities, showcasing potent activity by inhibiting enzymes like Monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK3), and Leucine-rich repeat kinase enzyme 2 (LRRK2) (Pal & Sahu, 2022).

Materials Science and Corrosion Inhibition

In materials science, derivatives of this compound, such as 4H-triazole derivatives, have been studied for their corrosion inhibition properties on mild steel surfaces in acidic environments. These studies highlight the compounds' efficiency as inhibitors, with the inhibition efficiency closely linked to the molecular structure and substituents present (Bentiss et al., 2007).

Mechanism of Action

Target of Action

Chloromethyl compounds have been associated with a high hit rate against both gram-negative and gram-positive bacterial strains . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function.

Mode of Action

Chloromethyl groups are known to be reactive and can form covalent bonds with nucleophilic sites on proteins . This could potentially lead to the inhibition or alteration of the protein’s function, resulting in the observed antimicrobial activity .

Biochemical Pathways

It’s plausible that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication, given its potential antimicrobial activity .

Pharmacokinetics

A study on a similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, in rats showed a tmax of 289±11 min, Cmax of 057±002 µg/ml, AUCtotal of 663±10 µg min/ml, Kel of 0018±0002 min-1, and T1/2el of 394±39 min . These parameters suggest a slower onset of action and longer elimination time compared to some other drugs .

Result of Action

Given its potential antimicrobial activity, it may lead to bacterial cell death or growth inhibition .

Action Environment

The action of 3-(Chloromethyl)-2H-indazole;hydrochloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and efficacy . Furthermore, the compound’s action may also be influenced by the specific characteristics of the microbial environment, such as the presence of biofilms or resistance mechanisms .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or drugs .

Properties

IUPAC Name

3-(chloromethyl)-2H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;/h1-4H,5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAYPJVAOHSEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117882-35-6
Record name 3-(chloromethyl)-1H-indazole hydrochloride
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